4',4'-Difluoro-6-methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one
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Overview
Description
4’,4’-Difluoro-6-methoxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms and a methoxy group in its structure contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’-Difluoro-6-methoxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a suitable cyclization agent under controlled conditions.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Methoxylation: The methoxy group is introduced through a methylation reaction, typically using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4’,4’-Difluoro-6-methoxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Nucleophiles like amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
4’,4’-Difluoro-6-methoxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits and mechanisms of action.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4’,4’-Difluoro-6-methoxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. The spirocyclic structure provides rigidity, which can affect the compound’s pharmacokinetics and dynamics.
Comparison with Similar Compounds
Similar Compounds
1,2-Difluoro-3-methoxy-4-nitrobenzene: Similar in having fluorine and methoxy groups but differs in the presence of a nitro group and lack of a spirocyclic structure.
2,2-Diacetoxy-6-cyclopropyl-8,9-difluoro-7-methoxy-4-oxo-4,6-dihydro-2H-[1,3,2]dioxaborinino[5,4-c]quinolin-1-ium-2-uide: Shares fluorine and methoxy groups but has a different core structure and additional functional groups.
Uniqueness
4’,4’-Difluoro-6-methoxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C15H16F2O3 |
---|---|
Molecular Weight |
282.28 g/mol |
IUPAC Name |
4',4'-difluoro-6-methoxyspiro[3H-chromene-2,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C15H16F2O3/c1-19-10-2-3-13-11(8-10)12(18)9-14(20-13)4-6-15(16,17)7-5-14/h2-3,8H,4-7,9H2,1H3 |
InChI Key |
ORAAEZVJOSAMRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3(CCC(CC3)(F)F)CC2=O |
Origin of Product |
United States |
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